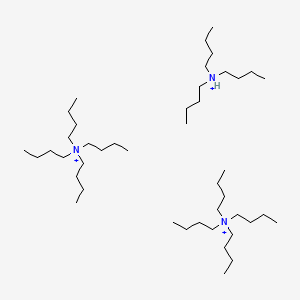

Bis(tetrabutylammonium ion); tributylammonio

Description

The tetrabutylammonium ion (TBA⁺, [(C₄H₉)₄N]⁺) is a quaternary ammonium cation widely employed in organic synthesis, catalysis, and analytical chemistry due to its lipophilic nature and ion-pairing capabilities . It forms stable salts with various counterions (e.g., bromide, hexafluorophosphate) and is utilized in phase-transfer catalysis, ion-selective electrodes, and chromatographic separations .

Tributylammonio refers to compounds derived from tributylamine [(C₄H₉)₃N], a tertiary amine. Tributylamine itself is a neutral molecule but can act as a precursor for quaternary ammonium salts (e.g., tributylmethylammonium chloride) or as a proton acceptor in catalytic reactions . Its protonated form, tributylammonium ([H(C₄H₉)₃N]⁺), is less commonly studied compared to TBA⁺ but shows distinct reactivity in ion-exchange systems .

Properties

Molecular Formula |

C44H100N3+3 |

|---|---|

Molecular Weight |

671.3 g/mol |

IUPAC Name |

tetrabutylazanium;tributylazanium |

InChI |

InChI=1S/2C16H36N.C12H27N/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-4-7-10-13(11-8-5-2)12-9-6-3/h2*5-16H2,1-4H3;4-12H2,1-3H3/q2*+1;/p+1 |

InChI Key |

ATMMDESQSGMSHJ-UHFFFAOYSA-O |

Canonical SMILES |

CCCC[NH+](CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Tributylamine with Alkyl Halides

The direct alkylation of tributylamine with alkyl halides constitutes a foundational method for synthesizing tetrabutylammonium salts. This approach involves nucleophilic substitution, where tributylamine reacts with alkyl halides in polar aprotic solvents.

Reaction Mechanism and Conditions

In a representative procedure, n-butylbromide reacts with tributylamine in acetonitrile under reflux (12–24 hours) within an inert atmosphere (argon or nitrogen). The reaction follows a 1:1 stoichiometry, though a 10% molar excess of n-butylbromide ensures complete consumption of tributylamine. Post-reaction, acetonitrile is evaporated, and the residue is purified via aqueous extraction and solvent washing to isolate tetrabutylammonium bromide in yields exceeding 90%.

Table 1: Alkylation Reaction Parameters and Outcomes

| Alkyl Halide | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| n-C₄H₉Br | Acetonitrile | 82 (reflux) | 18–24 | 90–95 |

| n-C₄H₉I | THF | 65 | 12 | 75 |

This method’s scalability is demonstrated in industrial settings, where acetonitrile’s high boiling point facilitates reflux without decomposition. Critically, oxygen-free conditions prevent tributylamine oxidation, ensuring product stability.

Ion-Exchange Methods for Sulfate and Sulfamate Esters

Double ion-exchange strategies enable the synthesis of organosulfates and sulfamates using tributylamine as a solubilizing agent. This method, pioneered by Nature researchers, involves sequential cation exchanges to isolate target salts.

Stepwise Procedure

- Sulfation/Sulfamation : Alcohols or amines react with sulfating agents (e.g., sulfur trioxide pyridine complex) in acetonitrile at 60–90°C.

- Cation Exchange : Tributylamine is introduced to form tributylammonium salts, which are then exchanged with sodium 2-ethylhexanoate or NaI to yield sodium sulfates/sulfamates.

Table 2: Ion-Exchange Efficiency with Different Sodium Salts

| Exchanging Agent | Solvent | Temperature (°C) | Isolated Yield (%) |

|---|---|---|---|

| Na 2-Ethylhexanoate | EtOH | 25 | 94 |

| NaI | MeCN | 25 | 82 |

This method’s versatility is highlighted by its applicability to primary, secondary, and aromatic amines, achieving >99% conversion in most cases. The tributylammonium intermediate’s lipophilicity simplifies purification, as it precipitates readily in ethanol.

Acid-Base Neutralization for Carboxylate Salts

Tetrabutylammonium carboxylates, such as acetate, are synthesized via acid-base reactions between tributylamine and carboxylic acids. A Japanese patent details the production of tetrabutylammonium acetate (TBAA) by reacting tributylamine with glacial acetic acid in stoichiometric ratios.

Optimization Insights

- Stoichiometry : A 1:1 molar ratio ensures complete neutralization without residual reactants.

- Solvent-Free Synthesis : Direct mixing under anhydrous conditions minimizes side reactions.

- Purification : Crystallization from ethanol yields TBAA with >98% purity, suitable for cellulose dissolution applications.

This method’s simplicity and low cost make it industrially viable, particularly for large-scale electrolyte production.

Solvent-Free Pyrolysis for Borate Salts

While primarily applied to borates, solvent-free pyrolysis offers a novel route for synthesizing thermally stable tetrabutylammonium salts. A Ukrainian study demonstrated that heating tetrabutylammonium tetrahydroborate (Bu₄NBH₄) at 200–250°C produces closo-dodecaborate (Bu₄N)₂B₁₂H₁₂ alongside octahydrotriborate (Bu₄NB₃H₈).

Key Advantages:

Phosphorylation and Intermediate Formation

Bis(tetrabutylammonium) dihydrogen pyrophosphate serves as a phosphorylating agent in nucleotide synthesis. A PMC study outlines its preparation via chloromethylene-bis-phosphonate intermediates, where tributylamine facilitates cation exchange.

Protocol Highlights:

- Intermediate Synthesis : Chloromethylene-bis-phosphonate reacts with carbonyl diimidazole (CDI) in DMF to form diimidazolides.

- Nucleotide Coupling : The diimidazolide condenses with AMP trioctylammonium salt, yielding dinucleoside tetraphosphates after ion-exchange chromatography.

This method’s efficacy is evidenced by 68% isolated yields of tetrasodium P¹,P⁴-bis-(5′-adenosine) tetraphosphate.

Chemical Reactions Analysis

Complexation with Metal Anions

Bis(tetrabutylammonium) ions form stable complexes with metal halides and dithiolenes, enabling applications in materials science and catalysis. For example:

-

Tetrachloridomanganate(II) Complex : Reaction of tetrabutylammonium chloride with MnCl₂ in dichloromethane yields bis(tetrabutylammonium) tetrachloridomanganate(II) . The crystal structure reveals a 2:1 cation-to-anion ratio, with dichloromethane solvent molecules co-crystallized in the lattice .

-

Electronic Applications : These complexes exhibit charge-transfer properties, making them suitable for electronic devices.

Mechanism : Coulombic forces dominate the interaction between the bulky tetrabutylammonium cation and metal anions, enhancing solubility and stability in organic solvents .

Sulfurization Reactions

Tetrabutylammonium thiocyanate (TBAT) facilitates sulfurization of phosphines. Key findings include:

-

Solvent Dependency : Using 1,2-dichloroethane as a solvent improves yields significantly (99%) compared to toluene (12%) .

-

Intermediate Formation : Bisphosphonium salts act as intermediates, reacting with thiocyanate to release ethylene gas and form phosphine sulfides .

Table 1: Solvent Effects on Sulfurization of Triphenylphosphine

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Toluene | 120 | 12 |

| 1,2-Dichloroethane | 100 | 99 |

| Dichloromethane | 100 | 85 |

Annulation Reactions

Bis(tetrabutylammonium) salts enable [3+2] annulation between o-carborane and α,β-unsaturated carbonyl compounds:

-

Reaction Pathway : Kinetically controlled 1,2-addition precedes thermodynamically favored 1,4-addition, yielding five-membered carbocycles .

-

Catalytic Role : Tetrabutylammonium fluoride (TBAF) promotes the reaction via deprotonation and anion stabilization .

Oxidation Reactions

Bis(tetrabutylammonium) dichromate serves as a strong oxidizer in organic synthesis, though its applications are less documented compared to other salts .

Thermal Decomposition

Thermogravimetric analysis of bis(tetrabutylammonium) salts reveals:

Scientific Research Applications

Bis(tetrabutylammonium ion); tributylammonio has a wide range of applications in scientific research:

Biology: It is employed in the study of ion channels and membrane transport processes.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.

Industry: It is used in the production of bioactive heterocycles and other valuable chemical intermediates.

Mechanism of Action

The mechanism of action of bis(tetrabutylammonium ion); tributylammonio involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, enhancing the efficiency and selectivity of chemical reactions. This compound can also act as a pH-gated potassium ion channel, although the exact physiological stimulus for channel opening is not fully understood .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Differences

| Compound | Structure | Charge | Key Features |

|---|---|---|---|

| Tetrabutylammonium (TBA⁺) | [(C₄H₉)₄N]⁺ | +1 | Quaternary, four butyl groups |

| Tributylamine | (C₄H₉)₃N | Neutral | Tertiary amine, basic lone pair |

| Tetraethylammonium (TEA⁺) | [(C₂H₅)₄N]⁺ | +1 | Shorter alkyl chains, lower lipophilicity |

| Cetyltrimethylammonium | [(C₁₆H₃₃)(CH₃)₃N]⁺ | +1 | Long alkyl chain, micelle-forming |

- TBA⁺ vs. TEA⁺ : TBA⁺’s longer butyl chains enhance lipophilicity, enabling superior phase-transfer catalysis and membrane permeability . In contrast, TEA⁺ lacks significant effects on ion transport in biological systems .

- TBA⁺ vs. Tributylamine : The quaternary structure of TBA⁺ renders it permanently charged, unlike tributylamine, which can act as a base or catalyst via its lone pair .

Functional Comparisons

A. Ion-Pairing and Chromatography

Data Tables: Key Properties and Research Findings

Table 1: Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) |

|---|---|---|---|

| Tetrabutylammonium bromide | 322.37 | 103–105 | 500 g/L (20°C) |

| Tributylamine | 185.36 | <−70 | 0.4 g/L (20°C) |

| Tetraethylammonium chloride | 165.70 | 37–40 | 680 g/L (25°C) |

Table 2: Performance in Ion Exchange

| System | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Tributylamine + Na⁺ | 94 | Sodium 2-ethylhexanoate exchange | |

| TBA⁺-Iodide + Na⁺ | 82 | Sodium 2-ethylhexanoate exchange | |

| TBA⁺-Acetate + Na⁺ | 78 | Sodium iodide exchange |

Spectroscopy and Material Science

- TBA⁺ salts of polyoxometalates (e.g., tungsten/molybdenum complexes) are characterized by IR spectroscopy and thermogravimetric analysis .

- In bis(dicarbollide) metal complexes, TBA⁺ stabilizes structures via hydrophobic interactions, contrasting with smaller cations like K⁺ .

Environmental and Extraction Chemistry

- TBA⁺-based ionic liquids ([N₄₄₄₄][DEHP]) exhibit moderate Li⁺ extraction efficiency (45–60%), outperformed by phosphonium-based analogs .

Limitations and Toxicity

Biological Activity

Introduction

Bis(tetrabutylammonium ion); tributylammonio is a compound derived from tetrabutylammonium (TBA), a quaternary ammonium salt known for its lipophilicity and utility in various chemical and biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, toxicity, and potential therapeutic uses.

Chemical Structure and Properties

This compound consists of two tetrabutylammonium cations paired with a tributylammonio anion. The general formula can be represented as:

This structure contributes to its unique properties, including enhanced solubility in organic solvents and interactions with various biomolecules.

Tetrabutylammonium salts, including this compound, exhibit antimicrobial activity primarily against Gram-negative bacteria . The mechanism involves disruption of bacterial cell membranes due to the lipophilic nature of the compound, leading to cell lysis and death. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Salmonella typhimurium .

Case Studies

- In Vitro Studies :

- Microextraction Applications :

Comparative Efficacy Table

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| Bis(tetrabutylammonium ion) | E. coli | 50 | |

| Tetrabutylammonium bromide (TBAB) | S. typhimurium | 25 | |

| Tetrabutylammonium fluoride | Staphylococcus aureus | 30 |

Acute Toxicity Studies

Research has indicated that this compound exhibits a toxicity profile that warrants careful evaluation. In animal studies, doses above 600 mg/kg body weight/day resulted in various adverse effects, including:

- Increased liver weight

- Changes in blood parameters (e.g., decreased fibrinogen levels)

- Morphological changes in liver tissue .

Genotoxicity Assessments

Genotoxicity studies conducted on tetrabutylammonium salts showed negative results in several assays, including:

- Salmonella mutagenicity tests

- Mammalian cell gene mutation tests

These findings suggest that this compound may not pose significant genotoxic risks at low concentrations .

Potential Therapeutic Applications

Given its antimicrobial properties, this compound has potential applications in:

- Antiseptic formulations : Its ability to disrupt bacterial membranes makes it a candidate for inclusion in antiseptic products.

- Drug delivery systems : The lipophilic nature allows it to encapsulate hydrophobic drugs, enhancing their bioavailability.

Future Research Directions

Further studies are needed to explore:

- The efficacy of this compound against resistant bacterial strains.

- Its potential role in drug formulations aimed at treating infections caused by multidrug-resistant organisms.

Q & A

Q. What are the optimal synthetic pathways for Bis(tetrabutylammonium) salts, and how do reaction conditions influence purity and yield?

Methodological Answer: Synthesis typically involves ion-exchange reactions between tetrabutylammonium hydroxide (TBA-OH) and target anions (e.g., phosphate, triflate). For example, tetrabutylammonium dihydrogen phosphate ([CAS 139353-88-1]) is synthesized by neutralizing TBA-OH with phosphoric acid in anhydrous conditions . Key variables include solvent polarity (e.g., 1,2-dichloroethane for fluoride salts ), temperature control (0–6°C for hygroscopic intermediates ), and stoichiometric ratios. Purity is validated via ion chromatography and NMR spectroscopy, with yields >90% achievable under inert atmospheres .

Advanced Research Question

Q. How do structural variations (e.g., alkyl chain length, counterion electronegativity) in tributylammonio ionic liquids affect their electrochemical stability and ionic conductivity?

Methodological Answer: Advanced studies require a dual approach:

- Theoretical Framework : Link to ion-pair dissociation theories (e.g., Marcus theory) to predict conductivity trends .

- Experimental Design : Compare ionic liquids like tributylmethylammonium bis(trifluoromethylsulfonyl)imide ([CAS 405514-94-5]) with analogs (e.g., triethylsulfonium derivatives ). Measure conductivity via impedance spectroscopy and correlate with DFT-calculated anion-cation binding energies. Contradictions in data (e.g., lower-than-expected conductivity in bulky cations) may arise from incomplete dissociation, necessitating activity coefficient corrections .

Basic Research Question

Q. What characterization techniques are most reliable for confirming the structure and purity of Bis(tetrabutylammonium) complexes?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹⁹F NMR identifies alkyl chain integrity and counterion integration (e.g., triflate δ = -78 ppm ).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [C₁₆H₃₈N]⁺ for TBA salts ).

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition >200°C indicates minimal solvent residues .

Advanced Research Question

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ionization energies) for tributylammonium derivatives?

Methodological Answer: Discrepancies in ionization energies (e.g., 7.0–7.86 eV for tributylamine ) often stem from methodological differences:

- Photoelectron Spectroscopy (PE) : Vertical vs. adiabatic ionization energies depend on experimental resolution .

- Solvent Effects : Gas-phase measurements (e.g., NIST data ) vs. solution-phase calculations require activity adjustments.

Resolution Strategy : Replicate experiments under standardized conditions (e.g., vacuum PE at 298 K) and apply Born-Haber cycles to reconcile data .

Basic Research Question

Q. What are the primary applications of Bis(tetrabutylammonium) salts in non-aqueous reaction systems?

Methodological Answer:

- Phase-Transfer Catalysis (PTC) : TBA salts facilitate anion transfer in biphasic systems (e.g., SN₂ reactions ).

- Electrochemical Sensors : Tributylammonio ionic liquids enhance electrode stability in non-polar media .

- Polymer Synthesis : Act as templates for porous materials via solvent evaporation-induced self-assembly .

Advanced Research Question

Q. How can researchers design experiments to probe the role of Bis(tetrabutylammonium) ions in supramolecular assembly mechanisms?

Methodological Answer:

- Hypothesis : TBA ions modulate assembly kinetics via steric and electrostatic effects.

- Experimental Framework :

- Data Interpretation : Contradictions between simulation and experimental kinetics may indicate overlooked solvent structuring .

Basic Research Question

Q. What safety protocols are critical when handling Bis(tetrabutylammonium) fluoride solutions?

Methodological Answer:

- Storage : 50–55% fluoride solutions ([CAS 99337-56-1]) require refrigeration (0–6°C) to prevent hydrolysis .

- Handling : Use fluoropolymer-coated tools to avoid corrosion; neutralize spills with calcium carbonate .

- Toxicity : Tribromide derivatives ([CAS 38932-80-8]) require fume hoods due to bromine vapor release .

Advanced Research Question

Q. What theoretical models best explain the solvent-dependent behavior of tributylammonio salts in membrane separation technologies?

Methodological Answer:

- Framework : Link to Hansen solubility parameters and solution-diffusion models .

- Experimental Validation :

- Measure partition coefficients of TBA salts in mixed solvents (e.g., water/1,2-dichloroethane ).

- Compare with COSMO-RS predictions for membrane permeability.

- Contradictions : Deviations in real vs. predicted selectivity may arise from ion clustering, requiring small-angle neutron scattering (SANS) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.